4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide
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Overview
Description
4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide is a chemical compound with a complex structure that includes both benzamide and phthalazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with phthalazine derivatives. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzamide ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Condensation Reactions: The benzamide moiety can participate in condensation reactions with other amines or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the compound .
Scientific Research Applications
4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide is unique due to the presence of both amino and phthalazine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H10Cl2N4O |
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Molecular Weight |
333.2 g/mol |
IUPAC Name |
4-amino-3,5-dichloro-N-phthalazin-5-ylbenzamide |
InChI |
InChI=1S/C15H10Cl2N4O/c16-11-4-9(5-12(17)14(11)18)15(22)21-13-3-1-2-8-6-19-20-7-10(8)13/h1-7H,18H2,(H,21,22) |
InChI Key |
GVLARHKLXKQKRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)N)Cl |
Origin of Product |
United States |
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